molecular formula C24H25ClN2O4 B6561720 3-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1091075-09-0

3-(2-chlorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B6561720
CAS No.: 1091075-09-0
M. Wt: 440.9 g/mol
InChI Key: MTJJGDBXLNAKPI-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide moiety is linked to a tetrahydropyran (oxan) ring substituted at position 4 with a 2-methoxyphenyl group.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-16-21(22(27-31-16)17-7-3-5-9-19(17)25)23(28)26-15-24(11-13-30-14-12-24)18-8-4-6-10-20(18)29-2/h3-10H,11-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJJGDBXLNAKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

1,2-Oxazole Derivatives with Chlorophenyl Substituents
  • N-(5-Bromo-2-pyridinyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Substituent: 5-bromo-2-pyridinyl group on the carboxamide. Molecular Weight: 392.637 g/mol vs. target compound (~465 g/mol estimated).
  • 3-(2-Chlorophenyl)-N-(4-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (): Substituent: 4-cyanophenyl group.
Piperazine-Linked Analogs
  • LGH ([4-(2-chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone) (): Substituent: Piperazine ring with a nitro group. Key Difference: The nitro group increases metabolic liability, whereas the oxan ring in the target compound may improve stability .

Substituent Effects on Physicochemical Properties

Compound Name Substituent on Carboxamide LogP* Solubility (mg/mL) Reference
Target Compound [4-(2-methoxyphenyl)oxan-4-yl]methyl ~3.5 <0.1 (predicted) Estimated
N-(5-Bromo-2-pyridinyl) analog 5-bromo-2-pyridinyl 4.2 <0.05
N-(4-Cyanophenyl) analog 4-cyanophenyl 2.8 0.3–0.5
OMS ([4-(5-bromanyl-3-methyl-pyridin-2-yl)piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone) Piperazine-bromopyridine 4.7 <0.01

*LogP values estimated using fragment-based methods.

Pharmacokinetic and Toxicity Considerations

  • Metabolism : The methoxy group in the target compound may reduce cytochrome P450-mediated oxidation compared to nitro-containing analogs like LGH .
  • Toxicity : Chlorophenyl groups are associated with hepatotoxicity risks, but the oxan ring could mitigate this by enhancing excretion .

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